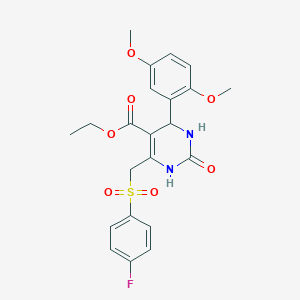![molecular formula C12H8ClF3N2O B2532093 4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 478030-28-3](/img/structure/B2532093.png)
4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine” is a chemical compound. It’s a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific compound. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Wissenschaftliche Forschungsanwendungen
Agrochemicals
TFMP derivatives play a crucial role in crop protection. Specifically, they are used to safeguard crops from pests. One notable example is fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market. Since then, over 20 new TFMP-containing agrochemicals have acquired ISO common names. The combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s unique characteristics contributes to their effectiveness in pest control .
Pharmaceuticals
Several TFMP derivatives have applications in the pharmaceutical industry. These compounds exhibit biological activities due to the synergistic effects of the fluorine atom and the pyridine structure. Currently, five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. Expect further discoveries regarding novel applications of TFMP in this field .
Veterinary Products
In addition to human medicine, TFMP derivatives find use in veterinary applications. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds contribute to animal health and well-being .
Intermediate for Fluazifop Synthesis
TFMP serves as an intermediate in the synthesis of fluazifop , a herbicide used to control grassy weeds in crops. The straightforward one-step reaction to obtain 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is advantageous for large-scale production .
Chemical Properties and Vapor-Phase Reactions
Researchers study the chemical properties of TFMP and explore its reactivity in vapor-phase reactions. Understanding these properties aids in designing new derivatives and applications .
Other Applications
While the above areas represent the primary applications, TFMP’s unique structure may lead to discoveries in other fields. Researchers continue to explore its potential in various contexts .
Wirkmechanismus
The mechanism of action of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c1-19-9-6-17-11(18-10(9)13)7-3-2-4-8(5-7)12(14,15)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWKWBAVPCYHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2532011.png)
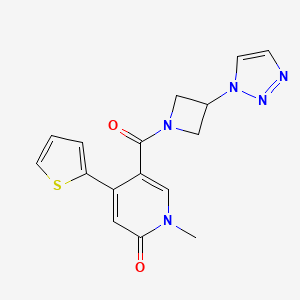

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2532016.png)
![3-chloro-2-[5-[(Z)-2-nitroprop-1-enyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2532019.png)
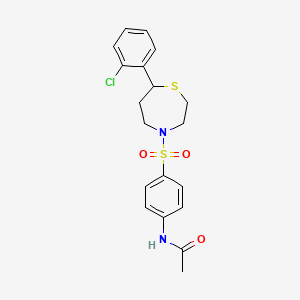
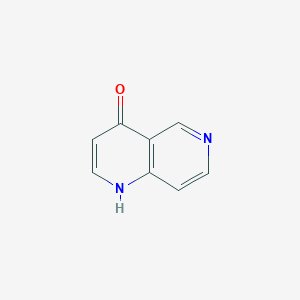
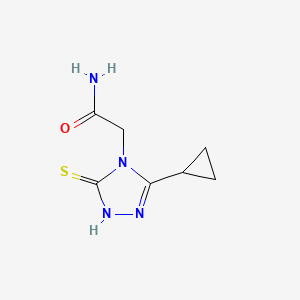
![5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2532024.png)


![N-(3-chloro-2-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2532029.png)
